1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS 761440-87-3 properties
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS 761440-87-3 properties
An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (CAS 761440-87-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, explore a robust synthetic pathway with detailed protocols, predict its spectral characteristics, and discuss its applications as a versatile scaffold in drug discovery.
Core Compound Identity and Physicochemical Properties
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a substituted aniline derivative incorporating a piperidin-4-ol moiety. This unique combination of a nucleophilic aromatic amine, a secondary aliphatic amine, and a secondary alcohol makes it a highly valuable and versatile intermediate for creating complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 761440-87-3 | [1][2] |
| IUPAC Name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |
| Synonyms | 1-[4-amino-3-(methyloxy)phenyl]-4-piperidinol | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3] |
| Molecular Weight | 222.28 g/mol | [1][2][3] |
| Purity | Commonly available at ≥95% | [3] |
| Appearance | White to off-white solid (predicted) |
| Storage | Store at room temperature, sealed in a dry, dark place |[1][2] |
Synthesis and Purification Strategy
The synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is not extensively detailed in public literature, as it is primarily a commercial building block. However, a logical and robust synthetic route can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach offers high yields and functional group tolerance.
Retrosynthetic Analysis & Rationale
The primary C-N bond connecting the phenyl ring and the piperidine nitrogen is the most logical disconnection point. This retrosynthetic approach identifies two readily available starting materials: a protected 4-halo-2-methoxyaniline and piperidin-4-ol.
The choice of a Buchwald-Hartwig amination is based on its proven efficacy in forming aryl amine bonds, which is often challenging using classical methods like nucleophilic aromatic substitution (SNA_r_), especially with electron-rich anilines. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl halide with the piperidine amine.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Proposed)
Step 1: Protection of 4-Bromo-2-methoxyaniline
-
Rationale: The primary aniline of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent self-coupling and other side reactions during the subsequent palladium-catalyzed amination.
-
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-bromo-2-methoxyphenyl)carbamate, which can be used without further purification.
-
Step 2: Buchwald-Hartwig Amination
-
Rationale: This is the key C-N bond-forming step. A palladium catalyst (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., XPhos), and a non-nucleophilic base (e.g., NaOtBu) are used to couple the aryl bromide with the secondary amine of piperidin-4-ol. Toluene is a common high-boiling solvent for this transformation.
-
Procedure:
-
To an oven-dried flask, add the protected aryl bromide from Step 1 (1.0 eq), piperidin-4-ol (1.2 eq)[4][5], sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) followed by anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate in vacuo. The crude residue can be purified by flash column chromatography on silica gel.
-
Step 3: Boc Deprotection
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary aniline, yielding the target compound.
-
Procedure:
-
Dissolve the purified, coupled product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M) and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a 1 M NaOH solution to neutralize the acid and deprotonate the amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.
-
Spectroscopic Characterization (Predicted)
While specific spectral data is not publicly available, the structure of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol allows for a confident prediction of its key spectroscopic features. Such characterization is essential for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.2 - 6.8 ppm | Three protons on the electron-rich aromatic ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet. |
| -OCH₃ | δ ~3.8 ppm (singlet) | Methoxy group protons adjacent to the aromatic ring. | |
| -NH₂ | δ ~4.5 ppm (broad singlet) | Amine protons, signal may be broad and exchangeable with D₂O. | |
| Piperidine -CH(OH) | δ ~3.6 - 3.9 ppm (multiplet) | Proton on the carbon bearing the hydroxyl group. | |
| Piperidine -CH₂N- | δ ~2.9 - 3.2 ppm (multiplet) | Protons on carbons adjacent to the piperidine nitrogen. | |
| Piperidine -CH₂- | δ ~1.5 - 2.0 ppm (multiplet) | Remaining protons on the piperidine ring. | |
| -OH | δ ~2.0 - 4.0 ppm (broad singlet) | Hydroxyl proton, signal may be broad and its position is concentration-dependent. | |
| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm | Six distinct signals for the substituted benzene ring. |
| Aliphatic Carbons | δ 40 - 70 ppm | Four signals corresponding to the piperidine ring carbons. | |
| Methoxy Carbon | δ ~55 ppm | Signal for the -OCH₃ carbon. | |
| MS (ESI+) | [M+H]⁺ | m/z 223.14 | Calculated for C₁₂H₁₉N₂O₂⁺. |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic for a primary amine. |
| O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic for an alcohol. | |
| C-O Stretch | 1000-1300 cm⁻¹ | Aryl ether and secondary alcohol C-O stretches. |
| | C-N Stretch | 1180-1360 cm⁻¹ | Aryl and aliphatic amine stretches. |
Applications in Drug Discovery
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the strategic placement of reactive functional groups that allow for diverse chemical modifications.
-
Scaffold for Bioactive Molecules: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6] The piperidin-4-ol motif, in particular, is a versatile intermediate for compounds targeting a range of conditions.[7]
-
Key Building Block: This compound has been explicitly cited in patent literature as an intermediate in the synthesis of potent kinase inhibitors, highlighting its direct relevance in the development of novel therapeutics.[8]
-
Vector for Functionalization: The primary aromatic amine and the secondary alcohol serve as handles for further chemical elaboration, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. The aminophenylpiperidine core is central to compounds developed as N-type calcium channel blockers for pain management and as Farnesoid X receptor (FXR) partial agonists for metabolic diseases.[9][10]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. However, based on structurally related compounds like piperidine and 4-hydroxypiperidine, a high degree of caution is warranted.[4]
-
Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin irritation or serious eye damage.[11][12] Aniline derivatives can be toxic.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][13]
-
Handling:
-
Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as recommended by suppliers.[1][2]
This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-(+)-3-Amino-1-BOC-piperidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.
- BLDpharm. (n.d.). 761440-87-3|1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxypiperidine.
- Sunway Pharm Ltd. (n.d.). 1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL.
- ChemWhat. (n.d.). 1197953-49-3 | (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.
- PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
- PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry.
- CymitQuimica. (n.d.). 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.
- PubMed. (2012). Piperidin-4-one: the potential pharmacophore.
- ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
- PubChem. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341.
- Google Patents. (n.d.). US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds.
- ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
- PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.
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